Methyl 2,4-dioxo-3-(6-oxo-6-(phenethylamino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 2,4-dioxo-3-(6-oxo-6-(phenethylamino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H27N3O5 and its molecular weight is 437.496. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Methodologies
A key area of study involves the development of novel synthetic routes for related heterocyclic compounds, which are foundational in medicinal chemistry. For instance, the protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a structurally related compound, was synthesized through a convergent route involving the cleavage of functionalized dihydrooxazoles. This method leverages focused microwave technology for efficient 1,3-dipolar cycloaddition, suggesting potential synthetic applications for similar compounds (Lerestif et al., 1999).
Potential Biological Activities
Research on structurally related quinazolinone derivatives has identified various biological activities, highlighting the therapeutic potential of this chemical framework. For example, a series of clubbed quinazolinone and 4-thiazolidinone derivatives demonstrated significant in vitro antibacterial and antifungal activities, suggesting that related compounds might possess similar properties (Desai et al., 2011).
Another study synthesized N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, revealing high antihypoxic effects and suggesting a potential avenue for pharmacological exploration in related molecules (Ukrainets et al., 2014).
Insights into Chemical Reactivity
Research into the reactivity of related compounds provides valuable insights that could inform the development of new drugs or materials. For instance, studies on the oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes offer a detailed understanding of the formation of tetrahydropyridinedione and other derivatives, which could be relevant for designing novel synthetic pathways for similar compounds (Bacchi et al., 2005).
properties
IUPAC Name |
methyl 2,4-dioxo-3-[6-oxo-6-(2-phenylethylamino)hexyl]-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-32-23(30)18-11-12-19-20(16-18)26-24(31)27(22(19)29)15-7-3-6-10-21(28)25-14-13-17-8-4-2-5-9-17/h2,4-5,8-9,11-12,16H,3,6-7,10,13-15H2,1H3,(H,25,28)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMGFKFBBUFOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.